Azepane-4-carbonitrile
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Overview
Description
Azepane-4-carbonitrile is a chemical compound with the molecular formula C7H12N2 . It is a derivative of azepane, a seven-membered heterocyclic compound . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of Azepane-4-carbonitrile and its derivatives often involves various methods such as thermally, photo-chemically, and microwave irradiation . A recent study describes a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes .
Molecular Structure Analysis
Azepane-4-carbonitrile has a seven-membered ring structure with a carbonitrile group attached at the 4th position . The exact molecular weight of Azepane-4-carbonitrile is 124.100048391 .
Chemical Reactions Analysis
Azepane-4-carbonitrile can undergo various chemical reactions. For instance, it can participate in Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines . It can also react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .
Physical And Chemical Properties Analysis
It has a molecular weight of 124.18 . The compound should be stored at 0-8 °C .
Scientific Research Applications
Thermochemical Insights : A study by Freitas et al. (2014) focused on the thermochemical properties of azepan and azepan-1-ylacetonitrile. Their research included computational and experimental analyses of the energetic aspects of these molecules, providing insights into their conformational energetics and reactivity behavior (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014).
Pharmaceutical Applications : Azepane-based compounds have shown a variety of pharmacological properties. Zha et al. (2019) highlight the developments in azepane-based compounds for therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. Their review also covers the structure-activity relationship and molecular docking studies of bioactive compounds, paving the way for future drug discovery (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Cyanation Reagents : Döpp et al. (2002) explored dicyanomethylene compounds, including azepane derivatives, as cyanation reagents. This study contributes to the understanding of the reactions and potential applications of azepane derivatives in organic synthesis (Döpp, Jüschke, & Henkel, 2002).
PKB Inhibitors : Research by Breitenlechner et al. (2004) focused on azepane derivatives as protein kinase B (PKB) inhibitors, which are significant in cancer research. The study included the design and synthesis of novel azepane derivatives and their evaluation for potential therapeutic applications (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004).
Azepanium Ionic Liquids : A study by Belhocine et al. (2011) introduced azepane-based ionic liquids. These substances, derived from azepane, show promise as eco-friendly alternatives to volatile organic compounds in various industrial applications (Belhocine, Forsyth, Gunaratne, Nieuwenhuyzen, Nockemann, Puga, Seddon, Srinivasan, & Whiston, 2011).
Safety And Hazards
properties
IUPAC Name |
azepane-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYAXBCPQKJLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-4-carbonitrile |
Citations
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